For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Fmoc-NH-PEG11-CH2CH2COOH
Introduction:
Fmoc-NH-PEG11-CH2CH2COOH is a heterobifunctional crosslinking reagent that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it an invaluable tool in bioconjugation, drug delivery, peptide synthesis, and the development of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] The Fmoc group provides an orthogonal protecting strategy, the PEG spacer enhances solubility and reduces immunogenicity, and the carboxylic acid allows for covalent attachment to amine-containing molecules.[5][6][7][8][9]
Core Chemical and Physical Properties
The fundamental properties of Fmoc-NH-PEG11-CH2CH2COOH are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | References |
| Molecular Formula | C39H59NO15 | [5] |
| Molecular Weight | 781.9 g/mol | [5] |
| CAS Number | 2629308-66-1 | [5][10] |
| Purity | Typically ≥95% or ≥97% (by HPLC) | [5][11][12] |
| Appearance | Viscous liquid or oil | [13] |
| Storage Condition | -20°C for long-term storage | [5][7][14] |
| Shipping Condition | Ambient Temperature | [5][14] |
Reactivity and Functional Group Chemistry
The utility of Fmoc-NH-PEG11-CH2CH2COOH stems from its distinct functional domains, which can be addressed sequentially in synthetic workflows.
Fmoc-Protected Amine
The N-terminal amine is protected by a base-labile Fmoc group.[6][15] This allows for its selective removal under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[5][6][15] This deprotection strategy is a cornerstone of solid-phase peptide synthesis (SPPS) and is orthogonal to many other protecting groups used in complex molecule synthesis.[2][16][17]
Polyethylene Glycol (PEG) Spacer
The molecule features a discrete PEG linker with 11 ethylene (B1197577) glycol units. This hydrophilic chain imparts several beneficial properties to the parent molecule and any subsequent conjugates:
-
Increased Solubility: The PEG spacer significantly enhances solubility in aqueous media, which is crucial for biological applications.[5][7][8][18]
-
Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it an ideal component for in vivo applications.[19]
-
Pharmacokinetic Improvement: When conjugated to peptides or drugs, the PEG chain can increase the hydrodynamic volume, leading to reduced renal clearance and a longer circulation half-life.[8][19][20]
Terminal Carboxylic Acid
The C-terminal carboxylic acid is a versatile functional handle for conjugation to primary amines. To form a stable amide bond, the carboxylic acid must first be activated. This is typically achieved using standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][7][18]
Experimental Protocols and Workflows
Fmoc Deprotection Protocol
The removal of the Fmoc group is a critical step to expose the primary amine for subsequent reactions.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.
-
Reaction: Dissolve the Fmoc-NH-PEG11-CH2CH2COOH compound in the piperidine/DMF solution.
-
Incubation: Allow the reaction to proceed at room temperature. The deprotection is typically very rapid, with a half-life of only a few seconds.[6][15] A reaction time of 10-30 minutes is usually sufficient for complete removal.
-
Workup: Following deprotection, the resulting free amine can be isolated or, more commonly, used directly in the next synthetic step after washing to remove piperidine byproducts.
Caption: Workflow for Fmoc deprotection of the PEG linker.
Carboxylic Acid Activation and Amide Coupling
This protocol describes the conjugation of the linker's carboxylic acid to a molecule containing a primary amine (R-NH2).
-
Activation: Dissolve Fmoc-NH-PEG11-CH2CH2COOH in an anhydrous organic solvent (e.g., DMF, DMSO). Add an activating agent (e.g., 1.2 equivalents of HATU or EDC/NHS).
-
Coupling: To the activated linker solution, add the amine-containing molecule (R-NH2), typically with a base such as diisopropylethylamine (DIPEA) to neutralize the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by a suitable analytical technique (e.g., HPLC, LC-MS).
-
Purification: The final conjugate can be purified using standard chromatographic techniques, such as reversed-phase HPLC.
Caption: General workflow for amide coupling.
Key Applications in Research and Development
The bifunctional nature of this PEG linker makes it highly suitable for a range of advanced applications.
-
PROTAC Synthesis: It serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand, forming a PROTAC molecule that induces targeted protein degradation.[1][4][21]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile.[2]
-
Peptide Modification and Synthesis: It can be incorporated into peptides during SPPS to add a hydrophilic spacer, which can improve the peptide's properties or provide a point of attachment for other molecules.[3][8][22]
-
Surface Modification: The carboxylic acid can be used to immobilize the linker on amine-functionalized surfaces, with the Fmoc-protected amine available for further derivatization.[23]
Caption: Role as a linker in a PROTAC molecule.
Fmoc-NH-PEG11-CH2CH2COOH is a well-defined, high-purity PEG linker that offers researchers significant advantages in the fields of bioconjugation, peptide chemistry, and drug delivery. Its defined structure, combined with the orthogonal reactivity of its terminal groups, provides precise control over the synthesis of complex biomolecular constructs. The hydrophilic PEG spacer is key to improving the solubility, stability, and pharmacokinetic profiles of conjugated molecules, making it an essential reagent for the development of next-generation therapeutics and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-NH-PEG11-CH2COOH, 2629308-66-1 | BroadPharm [broadpharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Fmoc-NH-PEG11-CH2COOH | CAS:2629308-66-1 | Biopharma PEG [biochempeg.com]
- 11. calpaclab.com [calpaclab.com]
- 12. calpaclab.com [calpaclab.com]
- 13. purepeg.com [purepeg.com]
- 14. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]
- 19. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 20. nbinno.com [nbinno.com]
- 21. Fmoc-NH-PEG11-CH2COOH - Immunomart [immunomart.com]
- 22. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 23. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
